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Compound of Interest

Compound Name: 3-Bromo-4-phenylpyridin-2-amine

Cat. No.: B1505347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Bromo-4-phenylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science due to its unique structural motifs. This technical guide aims to

provide a comprehensive overview of its spectroscopic properties, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough

search of available scientific literature and chemical databases has revealed a significant lack

of published experimental spectroscopic data for this specific compound. While data for

structurally related compounds are available, direct spectral characterization of 3-Bromo-4-
phenylpyridin-2-amine could not be located.

This guide will, therefore, present predicted spectroscopic data based on the analysis of similar

chemical structures and general principles of spectroscopy. It will also outline the standard

experimental protocols used to obtain such data. The absence of empirical data underscores

an opportunity for further research in the synthesis and characterization of this compound.

Predicted Spectroscopic Data
Due to the absence of experimental data, the following tables summarize the predicted

spectroscopic characteristics for 3-Bromo-4-phenylpyridin-2-amine. These predictions are

based on established principles of NMR, IR, and MS, and by analogy with structurally similar

compounds.
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Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6-7.8 d 1H Pyridine H-6

~7.3-7.5 m 5H Phenyl-H

~6.8-7.0 d 1H Pyridine H-5

~4.5-5.5 br s 2H NH₂

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~158-160 Pyridine C-2

~148-150 Pyridine C-6

~140-142 Pyridine C-4

~138-140 Phenyl C-1'

~128-130 Phenyl C-2', C-6'

~127-129 Phenyl C-3', C-5'

~126-128 Phenyl C-4'

~115-117 Pyridine C-5

~105-107 Pyridine C-3

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp
N-H stretch (asymmetric and

symmetric)

3100-3000 Medium Aromatic C-H stretch

1620-1600 Strong N-H bend (scissoring)

1580-1450 Strong to Medium C=C and C=N ring stretching

1300-1200 Medium C-N stretch

~700 and ~760 Strong
Monosubstituted benzene C-H

out-of-plane bend

Below 800 Medium to Strong C-Br stretch

Predicted Mass Spectrometry (MS) Data
m/z Interpretation

264/266 [M]⁺ and [M+2]⁺ isotopic peaks for Bromine

185 [M - Br]⁺

157 [M - Br - C₂H₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited if

empirical data were available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) would be used.

Sample Preparation: Approximately 5-10 mg of 3-Bromo-4-phenylpyridin-2-amine would

be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Spectra would be acquired at 298 K. Key parameters would include a

30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s. A total of 16-32

scans would be collected.

¹³C NMR Acquisition: Spectra would be acquired using a proton-decoupled pulse program. A

30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1-2 s would be used.

Typically, 1024-2048 scans would be accumulated to achieve a sufficient signal-to-noise

ratio.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory would be employed.

Sample Preparation: A small amount of the solid sample would be placed directly onto the

diamond crystal of the UATR accessory.

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise

ratio. A background spectrum of the clean ATR crystal would be recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q

Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) would be used.

Ionization Method: Electron Ionization (EI) would be the preferred method for this type of

small molecule to observe the molecular ion and characteristic fragmentation patterns.

Sample Introduction: The sample would be introduced via a direct insertion probe or a gas

chromatography (GC) inlet.

Data Acquisition: The mass spectrum would be acquired over a mass range of m/z 50-500.

The ionization energy would be set to 70 eV.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel compound like 3-Bromo-4-phenylpyridin-2-amine.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of
3-Bromo-4-phenylpyridin-2-amine

Purification
(e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Structural Elucidation

IR Spectroscopy

Functional Group ID

Mass Spectrometry

Molecular Weight & Formula

Combined Data
Interpretation

Technical Guide
Preparation

Click to download full resolution via product page

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Conclusion
While 3-Bromo-4-phenylpyridin-2-amine presents an interesting scaffold for further chemical

exploration, the current lack of published spectroscopic data highlights a gap in the scientific

record. The predicted data and standard protocols provided in this guide offer a foundational
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framework for researchers who undertake the synthesis and characterization of this compound.

The acquisition and publication of empirical data for 3-Bromo-4-phenylpyridin-2-amine would

be a valuable contribution to the chemical science community.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-4-phenylpyridin-2-
amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1505347#spectroscopic-data-nmr-ir-ms-of-3-bromo-
4-phenylpyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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